

Spectroscopic analysis to confirm the purity of Vinylboronic acid dibutyl ester

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Compound of Interest

Compound Name: Vinylboronic acid dibutyl ester

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A Comprehensive Guide to the Spectroscopic Analysis of Vinylboronic Acid Dibutyl Ester Purity

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. **Vinylboronic acid dibutyl ester** is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is critical to achieving desired reaction outcomes and avoiding the introduction of unwanted byproducts. This guide provides a detailed comparison of spectroscopic methods to confirm the purity of **vinylboronic acid dibutyl ester**, supported by experimental data and protocols.

Introduction to Purity Analysis

The synthesis of **vinylboronic acid dibutyl ester** can result in the presence of unreacted starting materials and side products. Common impurities may include residual butanol from the esterification process, dibutyl ether formed as a byproduct, and the hydrolysis product, vinylboronic acid, which can exist as a trimeric anhydride (boroxine). Spectroscopic techniques are indispensable for identifying and quantifying these impurities. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{11}B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Data for Vinylboronic Acid Dibutyl Ester and Potential Impurities

The following tables summarize the key spectroscopic data for **vinylboronic acid dibutyl ester** and its common impurities, providing a basis for their identification in a sample.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ) [ppm] and Multiplicity
Vinylboronic acid dibutyl ester	~5.8-6.4 (m, 3H, vinylic protons), ~3.8 (t, 4H, -OCH ₂ -), ~1.6 (m, 4H, -OCH ₂ CH ₂ -), ~1.4 (m, 4H, -CH ₂ CH ₃), ~0.9 (t, 6H, -CH ₃)
n-Butanol	~3.6 (t, 2H, -CH ₂ OH), ~1.5-1.6 (m, 2H, -CH ₂ CH ₂ OH), ~1.3-1.4 (m, 2H, -CH ₂ CH ₃), ~0.9 (t, 3H, -CH ₃), variable (br s, 1H, -OH)[1]
Dibutyl ether	~3.4 (t, 4H, -OCH ₂ -), ~1.5-1.6 (m, 4H, -OCH ₂ CH ₂ -), ~1.3-1.4 (m, 4H, -CH ₂ CH ₃), ~0.9 (t, 6H, -CH ₃)[2]
Vinylboronic acid	~5.7-6.2 (m, 3H, vinylic protons), variable (br s, 2H, -OH)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Compound	Chemical Shift (δ) [ppm]
Vinylboronic acid dibutyl ester	~135-140 (vinyl C-H), ~130 (vinyl C-B, often broad or unobserved), ~65 (-OCH ₂ -), ~33 (-OCH ₂ CH ₂ -), ~19 (-CH ₂ CH ₃), ~14 (-CH ₃)
n-Butanol	~62 (-CH ₂ OH), ~35 (-CH ₂ CH ₂ OH), ~19 (-CH ₂ CH ₃), ~14 (-CH ₃)[3]
Dibutyl ether	~71 (-OCH ₂ -), ~32 (-OCH ₂ CH ₂ -), ~19 (-CH ₂ CH ₃), ~14 (-CH ₃)
Vinylboronic acid	~135-140 (vinyl C-H), ~130 (vinyl C-B, broad)

Table 3: ¹¹B NMR Spectral Data (CDCl₃, 128 MHz)

Compound	Chemical Shift (δ) [ppm]
Vinylboronic acid dibutyl ester	~30-34 (broad singlet)[4]
Vinylboronic acid	~28-32 (broad singlet)
Boroxine (trimer of vinylboronic acid)	~33-35 (broad singlet)

Table 4: FT-IR Spectral Data (Liquid Film/KBr)

Compound	Key Absorption Bands (cm^{-1})
Vinylboronic acid dibutyl ester	~3080-3000 (C-H vinyl stretch), ~2960-2850 (C-H alkyl stretch), ~1630 (C=C stretch), ~1350-1300 (B-O stretch), ~1150 (C-O stretch)[5]
n-Butanol	~3350 (broad, O-H stretch), ~2960-2870 (C-H alkyl stretch), ~1070 (C-O stretch)[6][7]
Dibutyl ether	~2960-2870 (C-H alkyl stretch), ~1120 (strong, C-O-C stretch)[8]
Vinylboronic acid	~3300 (broad, O-H stretch), ~3080-3000 (C-H vinyl stretch), ~1630 (C=C stretch), ~1350 (B-O stretch)

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Key Fragments (m/z)
Vinylboronic acid dibutyl ester	184 (M^+), 127, 99, 71, 57, 41
n-Butanol	74 (M^+), 56, 43, 41, 31
Dibutyl ether	130 (M^+), 87, 73, 57, 41[9]
Vinylboronic acid	72 (M^+), 45, 27

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

1. NMR Spectroscopy

- ^1H and ^{13}C NMR:
 - Sample Preparation: Dissolve 5-10 mg of the **vinylboronic acid dibutyl ester** in ~0.6 mL of deuterated chloroform (CDCl_3). As the compound can be sensitive to moisture, using a dry solvent and performing the preparation under an inert atmosphere (e.g., in a glovebox) is recommended.
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Acquisition: For ^1H NMR, acquire at least 16 scans. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
 - Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the ester to any proton-containing impurities. Compare chemical shifts in both ^1H and ^{13}C spectra to the data in Tables 1 and 2.
- ^{11}B NMR:
 - Sample Preparation: Prepare the sample as for ^1H NMR. For quantitative analysis, using a quartz NMR tube is advisable to avoid the broad boron signal from standard borosilicate glass tubes.[\[5\]](#)
 - Instrument: An NMR spectrometer equipped with a boron-observe probe.
 - Acquisition: Acquire data with a sufficient number of scans to obtain a clear signal. The chemical shift range for boron is wide, so ensure the spectral width is appropriate.
 - Analysis: The chemical shift will be indicative of the boron species present (boronic ester, boronic acid, or boroxine).[\[10\]](#)

2. FT-IR Spectroscopy

- Sample Preparation (ATR):

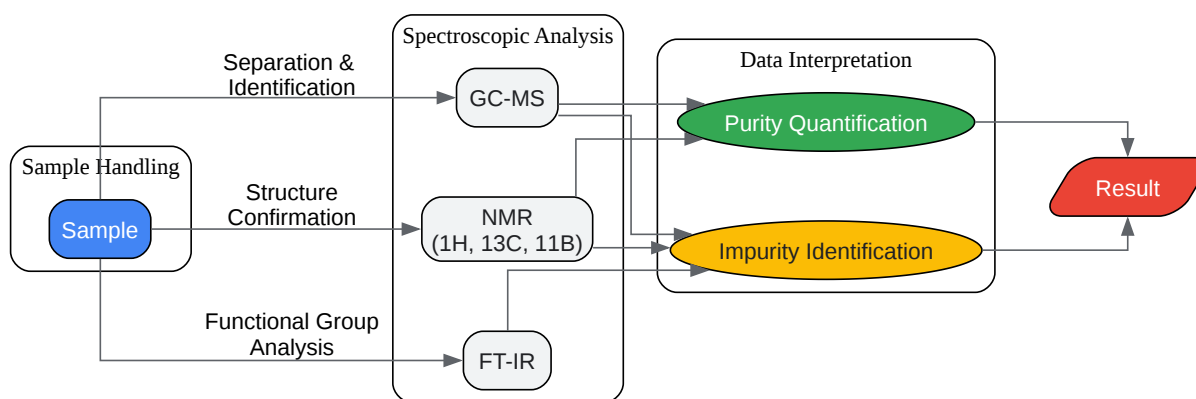
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small drop of the liquid **vinylboronic acid dibutyl ester** directly onto the crystal.
- Acquire the spectrum.
- Sample Preparation (Liquid Film):
 - Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin film.
 - Mount the plates in the spectrometer's sample holder and acquire the spectrum.
- Analysis: Compare the obtained spectrum with the characteristic absorption bands listed in Table 4. The presence of a broad O-H stretch around 3350 cm^{-1} would indicate the presence of butanol or hydrolyzed vinylboronic acid.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the **vinylboronic acid dibutyl ester** in a volatile organic solvent such as dichloromethane or diethyl ether.
- Instrument: A GC system coupled to a mass spectrometer.
- GC Method:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injection: $1\text{ }\mu\text{L}$ of the sample solution.
 - Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.
- MS Method:
 - Ionization: Electron Ionization (EI) at 70 eV .

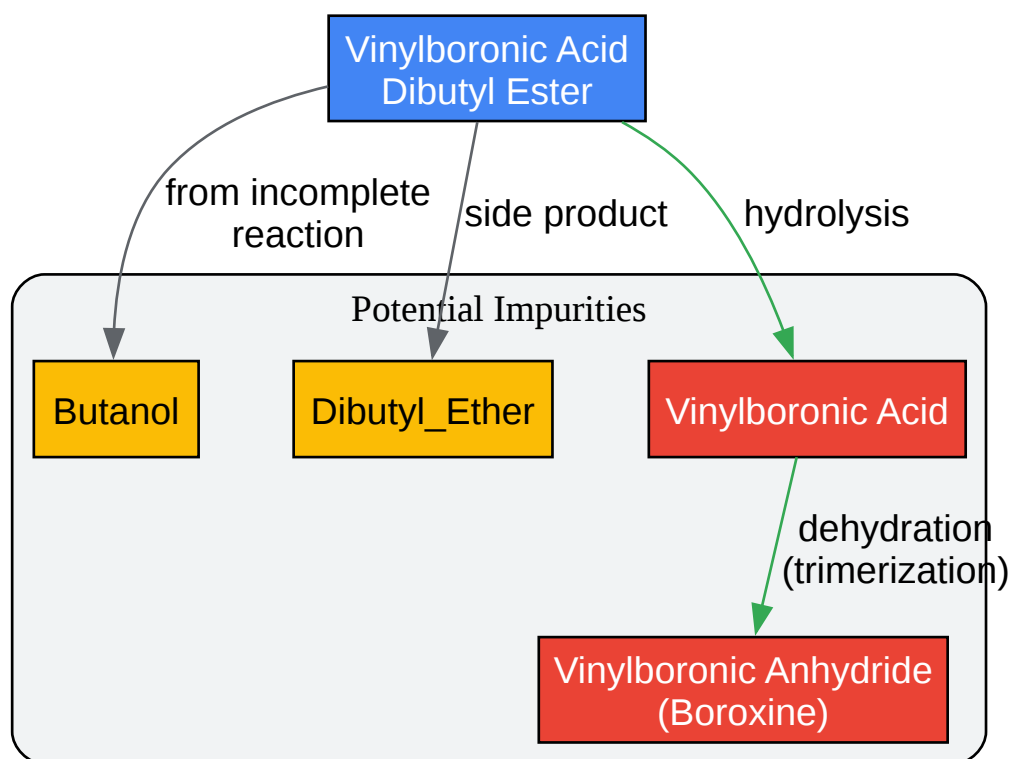
- Mass Range: Scan from m/z 35 to 350.
- Analysis: Identify the peaks in the chromatogram by their retention times and compare their mass spectra with the data in Table 5 and library spectra. This technique is highly effective for separating and identifying volatile impurities.

Mandatory Visualizations



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Caption: Workflow for the spectroscopic purity analysis of **Vinylboronic acid dibutyl ester**.



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Caption: Relationship between **Vinylboronic acid dibutyl ester** and its common impurities.

Comparison with Alternatives

While **vinylboronic acid dibutyl ester** is a versatile reagent, several alternatives exist, each with its own advantages and disadvantages.

- Potassium Vinyltrifluoroborate ($\text{KV}(\text{CF}_3)_3\text{B}$): These salts are typically crystalline, air- and moisture-stable solids, which makes them easier to handle and store compared to the liquid, moisture-sensitive boronic esters. They often participate readily in Suzuki-Miyaura couplings.
- MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are highly stable, crystalline solids that are compatible with chromatography. They are exceptionally stable to anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions, making them suitable for iterative cross-coupling strategies.

The choice of reagent often depends on the specific requirements of the reaction, including stability, ease of handling, and compatibility with other functional groups in the molecule. The

spectroscopic techniques outlined in this guide can also be adapted for the purity analysis of these alternative reagents.

Conclusion

A multi-technique spectroscopic approach is essential for the comprehensive purity assessment of **vinylboronic acid dibutyl ester**. ^1H and ^{13}C NMR provide detailed structural information, while ^{11}B NMR is specific to the boron center. FT-IR is excellent for identifying key functional groups and the presence of hydroxyl impurities. GC-MS offers superior separation and identification of volatile impurities. By employing these methods with robust experimental protocols, researchers can confidently verify the purity of their reagents, leading to more reliable and successful outcomes in their synthetic endeavors.

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